molecular formula C12H12BrN B13182477 8-bromo-2,3,4,9-tetrahydro-1H-carbazole

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13182477
M. Wt: 250.13 g/mol
InChI Key: HUMKFGVHEYKRPT-UHFFFAOYSA-N
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Description

Significance of the Tetrahydrocarbazole Scaffold in Contemporary Organic Chemistry

The tetrahydrocarbazole (THCz) framework is a prominent structural motif found in a multitude of naturally occurring alkaloids and pharmacologically active compounds. wjarr.comresearchgate.net Its rigid, tricyclic structure, which includes an indole (B1671886) nucleus, serves as a "privileged scaffold" in drug discovery. This means that the tetrahydrocarbazole core can be readily modified with various functional groups to interact with a wide range of biological targets.

Derivatives of tetrahydrocarbazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antipsychotic properties. wjarr.comwjpps.comijrpc.com For instance, certain brominated derivatives of carbazole (B46965) have been synthesized and have shown antimicrobial activity. wjarr.com The versatility of the tetrahydrocarbazole scaffold makes it a valuable building block for the synthesis of complex molecular architectures and new therapeutic agents. researchgate.net

Historical Context and Evolution of Carbazole and Tetrahydrocarbazole Synthesis

The synthesis of carbazoles and their partially saturated analogs, tetrahydrocarbazoles, has a rich history dating back to the late 19th and early 20th centuries. One of the most classical and enduring methods for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis . Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wjarr.com

Specifically for 8-bromo-2,3,4,9-tetrahydro-1H-carbazole, a common synthetic approach utilizes the Fischer indole synthesis starting with 2-bromophenylhydrazine (B91577) and cyclohexanone (B45756). The reaction proceeds through the formation of the corresponding hydrazone, followed by an acid-catalyzed vulcanchem.comvulcanchem.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the final tetrahydrocarbazole ring system. The electron-withdrawing nature of the bromine atom on the phenylhydrazine starting material directs the regioselectivity of the cyclization to form the 8-bromo isomer.

Another historically significant method for synthesizing tetrahydrocarbazoles is the Borsche–Drechsel cyclization . This reaction, first described by Edmund Drechsel in 1888 and later by Walther Borsche in 1908, is essentially a specific application of the Fischer indole synthesis where a cyclohexanone arylhydrazone is cyclized under acidic conditions.

The Bucherer carbazole synthesis is another classic method, which involves the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite. While this method is more geared towards the synthesis of fully aromatic carbazoles, it is an important part of the historical landscape of carbazole synthesis.

Over the years, these classical methods have been refined and optimized. Modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally friendly catalysts and reaction conditions. These advancements include the use of microwave-assisted synthesis and various Lewis and Brønsted acid catalysts to drive the cyclization. wjarr.comresearchgate.net

Detailed Research Findings

While extensive research has been conducted on the broader class of tetrahydrocarbazoles, detailed studies focusing specifically on this compound are more limited. However, available data for closely related compounds can provide valuable insights.

For instance, the related compound 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been characterized. vulcanchem.com The presence of a ketone group at the 1-position alters the electronic properties of the cyclohexene (B86901) ring. Spectroscopic data for this ketone derivative includes:

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.20–2.80 (m, 4H, CH₂), 2.60–2.40 (m, 2H, CH₂), 2.10–1.90 (m, 2H, CH₂). vulcanchem.com

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br stretch). vulcanchem.com

This data provides a reference for the expected spectral characteristics of this compound, with the understanding that the absence of the carbonyl group will lead to significant differences in the spectra, particularly in the IR and the chemical shifts of the protons in the saturated ring in the ¹H NMR spectrum.

The synthesis of this compound can be achieved through the Fischer indole synthesis. A typical procedure would involve the condensation of 2-bromophenylhydrazine hydrochloride with cyclohexanone. The resulting hydrazone is then cyclized under acidic conditions, often using a refluxing solution of acetic acid and water. vulcanchem.com Optimization of this reaction can be achieved by using catalysts such as p-toluenesulfonic acid (PTSA) to improve the yield. vulcanchem.com

Table 1: Physicochemical Properties of 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

PropertyValue
Molecular Weight264.12 g/mol
Melting Point152–154°C
LogP (Octanol-Water)2.8
SolubilitySlightly soluble in DMSO

Data for the ketone derivative, which is structurally similar to the title compound.

Table 2: Key Synthetic Methods for Tetrahydrocarbazoles

Synthesis MethodKey ReactantsReaction Conditions
Fischer Indole SynthesisPhenylhydrazine and a ketone/aldehydeAcid catalyst (e.g., HCl, H₂SO₄, PPA)
Borsche–Drechsel CyclizationCyclohexanone arylhydrazoneAcid-catalyzed cyclization
Bucherer Carbazole SynthesisNaphthol and an aryl hydrazineSodium bisulfite

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2

InChI Key

HUMKFGVHEYKRPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Moiety

The benzene (B151609) ring of the tetrahydrocarbazole nucleus is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. wjarr.commasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents on the ring.

In the 8-bromo-2,3,4,9-tetrahydro-1H-carbazole molecule, the primary directors of incoming electrophiles are the secondary amine (-NH-) of the pyrrole (B145914) ring and the bromine atom at the C-8 position.

Nitrogen Atom (-NH- group): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This resonance effect strongly activates the aromatic ring towards electrophilic attack. This activating influence makes the ortho (C-5, C-8a, which is a bridgehead) and para (C-6) positions more nucleophilic. Therefore, the nitrogen atom is a powerful ortho-, para-director. libretexts.org

The interplay of these directing effects determines the position of substitution. The powerful activating and directing effect of the amine group generally dominates. The positions most favorable for electrophilic attack are C-6 (para to the nitrogen) and C-5 (ortho to the nitrogen). The C-7 position is only activated by the deactivating bromine atom. Therefore, electrophilic substitution is predicted to occur preferentially at the C-6 and C-5 positions.

Nitration and sulfonation are canonical examples of electrophilic aromatic substitution reactions that can be applied to the this compound core.

Nitration: Treatment of this compound with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) onto the aromatic ring. Based on the directing effects discussed, the primary products would be 8-bromo-6-nitro-2,3,4,9-tetrahydro-1H-carbazole and 8-bromo-5-nitro-2,3,4,9-tetrahydro-1H-carbazole. The exact ratio of these isomers would depend on specific reaction conditions such as temperature and reaction time, with steric hindrance potentially influencing the outcome.

Sulfonation: Similarly, reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H). The expected products are this compound-6-sulfonic acid and this compound-5-sulfonic acid. This reaction is often reversible, adding another layer of control over the product distribution.

Nucleophilic Substitution Reactions at the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov Direct nucleophilic substitution is generally not feasible on an sp²-hybridized carbon under standard conditions.

Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. jocpr.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a robust method for forming biaryl structures or attaching alkyl and vinyl groups. For instance, reacting this compound with phenylboronic acid would yield 8-phenyl-2,3,4,9-tetrahydro-1H-carbazole.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to create a new, substituted alkene. organic-chemistry.orgmdpi.com This reaction is highly valuable for synthesizing complex olefinic structures. The reaction of this compound with an alkene like styrene (B11656) would produce 8-styryl-2,3,4,9-tetrahydro-1H-carbazole.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is the premier method for synthesizing arylalkynes. Coupling this compound with an alkyne such as ethynylbenzene would result in 8-(phenylethynyl)-2,3,4,9-tetrahydro-1H-carbazole.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseGeneral Product
Suzuki ReactionOrganoboron Compound (e.g., R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandNa₂CO₃, K₂CO₃, Cs₂CO₃8-Aryl- or 8-Alkyl-tetrahydrocarbazole
Heck ReactionAlkene (e.g., R-CH=CH₂)Pd(OAc)₂, PdCl₂ with a phosphine ligandEt₃N, K₂CO₃8-Alkenyl-tetrahydrocarbazole
Sonogashira ReactionTerminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂ with CuI co-catalystEt₃N, Piperidine8-Alkynyl-tetrahydrocarbazole

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the direct substitution of the bromine atom with a primary or secondary amine. Reacting this compound with various amines in the presence of a suitable palladium catalyst (often employing specialized phosphine ligands) and a strong base (like sodium tert-butoxide) can generate a library of 8-amino-substituted tetrahydrocarbazole derivatives. This methodology is central to the synthesis of compounds in medicinal and materials chemistry. nih.govnrochemistry.com

Transformations Involving the Tetrahydrocarbazole Ring System

Beyond reactions on the aromatic ring and at the C-Br bond, the tetrahydrocarbazole scaffold itself can undergo significant transformations.

Aromatization: One of the most common transformations of the tetrahydrocarbazole system is its dehydrogenation (oxidation) to the fully aromatic carbazole ring system. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C) at elevated temperatures. This transformation is useful for creating planar, conjugated systems from the more flexible tetrahydrocarbazole precursor. x-mol.net

N-Functionalization: The secondary amine at the N-9 position is nucleophilic and can be readily functionalized. Common reactions include alkylation (using alkyl halides and a base), acylation (using acyl chlorides or anhydrides), and sulfonylation. These modifications are often performed to alter the solubility, electronic properties, or biological activity of the parent molecule or to introduce further reactive handles for subsequent chemical modifications. rsc.org

Oxidation of the Saturated Ring: The saturated six-membered ring can also be a site of reactivity. For instance, oxidation at the C-1 position, which is alpha to the pyrrole nitrogen, can lead to the formation of a ketone, yielding a 2,3,4,9-tetrahydro-1H-carbazol-1-one derivative. These carbazolones are important intermediates in their own right. nih.gov

Oxidation and Reduction Pathways of the Saturated Ring

The saturated six-membered ring of the tetrahydrocarbazole core is susceptible to both oxidation and reduction, offering pathways to further functionalized carbazole derivatives.

Oxidation: The oxidation of the saturated ring of tetrahydrocarbazole derivatives can be a chemo- and regioselective process, highly dependent on the oxidant used. For substituted 2,3,4,9-tetrahydro-1H-carbazoles, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or expand the ring to yield 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. exlibrisgroup.comosi.lv In some cases, particularly with benzo-fused tetrahydrocarbazoles, the oxidation can proceed to full aromatization of the polycyclic system. exlibrisgroup.comosi.lv

While specific studies on this compound are not prevalent, the principles of oxidizing similar substituted tetrahydrocarbazoles can be applied. The choice of oxidant is crucial in determining the reaction outcome.

Interactive Data Table: Oxidation Products of Substituted Tetrahydrocarbazoles

Oxidant CategoryTypical ReagentsPredominant Product Type
Mild OxidantsDDQ, ChloranilAromatized Carbazole
Stronger OxidantsCrO₃, KMnO₄Carbazol-1-one / Ring-opened diones
Peroxidesm-CPBA, H₂O₂N-oxides or epoxides

Reduction: The reduction of the carbazole ring system can also be modulated. Catalytic hydrogenation, for instance, can lead to the saturation of the aromatic portion of the molecule, though this typically requires harsh conditions. More commonly, reductions target specific functional groups that may be present on the tetrahydrocarbazole skeleton. While there is a lack of specific studies on the reduction of the saturated ring of this compound, catalytic ozonation has been studied for the treatment of brominated hydrocarbons, which involves reductive pathways for the bromine substituent. nih.gov

Decarboxylation Reactions of Carboxylic Acid Derivatives

The decarboxylation of carboxylic acid derivatives of indoles, the core structure of carbazoles, has been a subject of mechanistic study. The ease of decarboxylation is often dependent on the position of the carboxylic acid group on the indole (B1671886) nucleus.

For indole-3-carboxylic acids, decarboxylation can be achieved under acidic conditions. The mechanism is proposed to involve an A–SE2 pathway with a zwitterionic intermediate. rsc.org Kinetic studies on the acid-catalyzed decarboxylation of indole-3-carboxylic acids in both H₂O and D₂O have provided insights into the primary isotope effects, suggesting that proton transfer from the solvent to the substrate is a key step. rsc.org In more concentrated acids, the intermediacy of protonated carbonic acid has been suggested, arising from the initial hydration of the carboxyl group followed by a rate-determining carbon-carbon bond cleavage. nih.govacs.org

Alternatively, metal-free decarboxylation of indole-3-carboxylic acids can be achieved under basic conditions, for example, catalyzed by K₂CO₃ or promoted by acetonitrile (B52724) at elevated temperatures. tandfonline.com A proposed mechanism under basic conditions involves the formation of a carboxylate anion, which then undergoes decarboxylation to form a carbanion that is subsequently protonated. tandfonline.com Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has also been reported, indicating that the carboxyl group can be replaced with other functionalities. organic-chemistry.org

While these studies provide a framework for understanding the potential decarboxylation of carboxylic acid derivatives of this compound, the electronic effect of the bromine atom at the 8-position would likely influence the reaction kinetics.

Ring Contraction/Expansion and Rearrangement Mechanisms

Mechanistic Investigations and Reaction Kinetics

The primary route to the 2,3,4,9-tetrahydro-1H-carbazole skeleton is the Fischer indole synthesis. Mechanistic investigations have largely focused on this seminal reaction.

Elucidation of Key Reaction Intermediates (e.g., hydrazones, enehydrazines, vinylidene ortho-quinone methides)

The Fischer indole synthesis proceeds through a series of well-established intermediates. wikipedia.orgnih.govbyjus.comresearchgate.netorganic-chemistry.org The reaction commences with the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, in the case of tetrahydrocarbazoles, typically cyclohexanone (B45756) or a derivative thereof.

Hydrazones: The initial product of the condensation is a phenylhydrazone. This intermediate is formed through the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. wikipedia.orgbyjus.com

Enehydrazines: The phenylhydrazone then tautomerizes to the more reactive enehydrazine intermediate. wikipedia.orgnih.govbyjus.com This step is crucial as it sets the stage for the key bond-forming event.

tandfonline.comtandfonline.com-Sigmatropic Rearrangement: The enehydrazine, upon protonation, undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement, which is the characteristic and often rate-determining step of the Fischer indole synthesis. nih.gov This concerted pericyclic reaction results in the formation of a new C-C bond and the cleavage of the weak N-N bond.

Vinylidene ortho-quinone methides: While not a classical intermediate in the standard Fischer indole synthesis, vinylidene ortho-quinone methides have been identified as unique chiral reaction intermediates in the asymmetric synthesis of certain benzo[a]carbazoles. These are generated via tautomerization of ortho-ethynylphenols.

Interactive Data Table: Key Intermediates in Fischer Indole Synthesis

IntermediateRole in the MechanismKey Transformation
HydrazoneInitial condensation productTautomerizes to enehydrazine
EnehydrazineReactive tautomerUndergoes tandfonline.comtandfonline.com-sigmatropic rearrangement
Di-imineProduct of rearrangementCyclizes to form the pyrrole ring

Kinetic and Thermodynamic Control in Reaction Outcomes

The principles of kinetic and thermodynamic control can be applied to explain the product distribution in chemical reactions where competing pathways exist. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for equilibration between the products. Under these conditions, the most stable product will be the major product, regardless of the activation energy for its formation. This is the thermodynamic product. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the context of the Fischer indole synthesis, substituent effects can influence the reaction kinetics and potentially the product distribution, especially when using unsymmetrical ketones. Computational studies on the Fischer indole synthesis have shown that electron-donating substituents can divert the reaction pathway towards heterolytic N-N bond cleavage, precluding the desired tandfonline.comtandfonline.com-sigmatropic rearrangement, which can lead to reaction failure. nih.gov While specific kinetic and thermodynamic data for the synthesis of this compound are not available, the electron-withdrawing nature of the bromine atom would be expected to influence the rate of the key rearrangement step.

Advanced Characterization and Structural Analysis of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide a detailed view of the molecular structure of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives, confirming the atomic framework and the electronic environment of the constituent atoms.

¹H NMR Spectroscopy is used to identify the chemical environment of protons within the molecule. For a related compound, 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, the aromatic protons are observed as doublets at approximately δ 7.45 and 6.95 ppm, with a coupling constant (J) of 8.4 Hz. vulcanchem.com The aliphatic protons of the tetrahydro-carbazole ring system typically appear as multiplets in the upfield region, between δ 1.90 and 3.20 ppm. vulcanchem.com

¹³C NMR Spectroscopy provides information about the carbon skeleton. The chemical shifts in substituted tetrahydrocarbazoles are influenced by the electronic effects of the substituents. For instance, in N-substituted tetrahydrocarbazoles, the carbon atoms of the saturated ring appear in the range of δ 21-26 ppm, while the aromatic carbons resonate between δ 110 and 137 ppm. ijnc.ir The presence of a bromine atom is expected to induce a downfield shift for the carbon atom to which it is attached (C-8) and influence the shifts of neighboring carbons.

¹⁵N NMR Spectroscopy can offer direct insight into the electronic environment of the nitrogen atom within the carbazole (B46965) ring. In indole (B1671886) derivatives, the ¹⁵N chemical shift is sensitive to substitution and the nature of the solvent. rsc.org For the parent indole, the ¹⁵N chemical shift is reported to be around -254 ppm. researchgate.net Bromine substitution on the carbazole ring would be expected to influence this chemical shift.

Multi-dimensional NMR Techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the saturated cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Table 1: Representative ¹H NMR Data for a Related Tetrahydrocarbazole Derivative

Proton Assignment (in 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one)Chemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
Aromatic-H7.45d8.4
Aromatic-H6.95d8.4
Aliphatic-CH₂3.20–2.80m-
Aliphatic-CH₂2.60–2.40m-
Aliphatic-CH₂2.10–1.90m-
Data is for a related compound and serves as an illustrative example. vulcanchem.com

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂BrN), the nominal molecular weight is 250.13 g/mol .

Mass Spectrometry (MS) analysis of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For a derivative, N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, the HRMS data was used to confirm its molecular formula. rsc.org A similar analysis for this compound would provide strong evidence for its molecular formula, C₁₂H₁₂BrN.

Table 2: Expected HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₂H₁₂⁷⁹BrN+H]⁺249.0226
[C₁₂H₁₂⁸¹BrN+H]⁺251.0205
These are theoretical values and would need to be confirmed by experimental data.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a related compound, 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, characteristic absorption bands are observed at 1685 cm⁻¹ for the C=O stretch and 1550 cm⁻¹ for the C-Br stretch. vulcanchem.com For this compound, the spectrum would be expected to show:

N-H stretching: A characteristic peak in the region of 3400-3300 cm⁻¹.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: This vibration can be found in the 1350-1000 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch3400 - 3300
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1600 - 1450
C-N Stretch1350 - 1000
C-Br Stretch600 - 500
These are general ranges and the exact positions would be determined experimentally.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, exhibits absorption maxima that are characteristic of the indole chromophore. nist.govnist.gov The introduction of a bromine atom at the 8-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the halogen atom through resonance, which extends the conjugation of the π-electron system. Studies on other brominated aromatic compounds have shown similar shifts in their UV-Vis spectra. nih.gov

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While a specific single-crystal X-ray structure of this compound has not been reported in the reviewed literature, the crystal structures of several analogous tetrahydrocarbazole derivatives have been determined. nih.govnih.govnih.govnih.gov These studies reveal common structural features:

The carbazole ring system is generally planar or near-planar.

The saturated cyclohexene (B86901) ring often adopts a half-chair or envelope conformation.

Intermolecular interactions, such as N-H···π and C-H···π stacking, are often observed in the crystal packing.

The analysis of a related compound, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, showed that the molecules are linked into dimers through N-H···O hydrogen bonds. nih.gov A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure, including the precise location of the bromine atom and the conformation of the saturated ring.

Table 4: Representative Crystallographic Data for a Tetrahydrocarbazole Analog

Parameter2,3,4,9-Tetrahydro-1H-carbazole
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.1067 (4)
b (Å)7.9488 (5)
c (Å)19.4512 (12)
V (ų)944.18 (10)
Data for the parent, unsubstituted compound. nih.gov

Analysis of Molecular Conformation, Stereochemistry, and Intermolecular Interactions

The molecular architecture of this compound and its derivatives is defined by the interplay of its fused ring system and the electronic influence of its substituents. The core structure consists of a partially saturated cyclohexene ring fused to an indole moiety. X-ray crystallography studies on the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, show that the cyclohexene ring typically adopts a half-chair conformation. The introduction of a bromine atom at the 8-position, as well as other substitutions, can significantly influence the planarity and intermolecular behavior of the molecule.

Bromination has been shown to enhance the non-planarity of carbazole-based dye molecules, leading to enlarged dihedral angles. This steric effect can be crucial in dictating the solid-state packing and ultimately the material's properties. In the crystal structure of related brominated carbazole derivatives, the carbazole skeleton itself may remain nearly planar, while substituents introduce conformational variability. For instance, in 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, the sum of the bond angles around the nitrogen atom is approximately 358.3°, confirming its sp² hybridization.

Intermolecular interactions are critical in defining the supramolecular assembly of these compounds in the solid state. N-H···π and C-H···π interactions are observed in the crystal structure of the parent tetrahydrocarbazole. In derivatives containing carbonyl groups, strong N-H···O intermolecular hydrogen bonds are common, often leading to the formation of centrosymmetric dimers. For other brominated carbazoles, π-π stacking interactions are a dominant feature, with observed centroid-centroid distances of approximately 3.559 Å. Computational studies using Natural Bond Orbital (NBO) analysis on related carbazole derivatives indicate that n→π* and π→π* interactions contribute significantly to the stabilization energy of the molecule.

Table 1. Summary of Structural and Interactional Features in Tetrahydrocarbazole Derivatives
Structural FeatureObservationSignificanceReference
Cyclohexene Ring ConformationTypically adopts a half-chair conformation.Influences the overall 3D shape of the molecule.
Effect of BrominationCan enhance non-planarity and increase dihedral angles.Affects molecular packing and can reduce dye aggregation.
Hydrogen BondingN-H···O interactions form centrosymmetric dimers in carbonyl-containing derivatives.Governs crystal packing and supramolecular structure.
π-π StackingObserved in brominated carbazoles with centroid-centroid distances around 3.56 Å.Contributes to crystal stability and electronic communication between molecules.
Electronic Interactionsn→π* and π→π* interactions lower stabilization energy.Key to understanding molecular stability and reactivity.

Chromatographic and Separation Methodologies for Purity and Isolation

The purification and analysis of this compound and its derivatives rely heavily on chromatographic techniques. These methods are essential for isolating target compounds from reaction mixtures and for verifying their purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the amount of carbazole derivatives. Due to the UV-absorbent nature of the carbazole ring system, UV detection is commonly employed. The method's high resolution allows for the separation of closely related impurities from the main product.

In the analysis of various novel carbazole derivatives, reversed-phase HPLC is frequently used to determine purity. These analyses often utilize a C18 column with a gradient elution system, typically involving an aqueous mobile phase with a modifying acid (like formic acid) and an organic solvent such as acetonitrile (B52724). The retention time (tR) is a key parameter for identification, while the peak area allows for quantitative analysis.

Table 2. Example HPLC Conditions for Purity Analysis of Carbazole Derivatives
ParameterConditionReference
Stationary PhaseC18 Column
Mobile Phase A0.1% Formic Acid (FA) in H₂O
Mobile Phase B0.1% Formic Acid (FA) in Acetonitrile (CH₃CN)
ElutionGradient (e.g., 20-100% B)
Detection Wavelength (λ)250 nm
Example Retention Time (tR)11.660 min for a brominated carbazole derivative

Column Chromatography and Thin-Layer Chromatography for Purification

For the preparative isolation and purification of this compound and its analogues, column chromatography is the most widely used technique. Silica (B1680970) gel (e.g., 60 or 100-200 mesh) is the standard stationary phase due to its effectiveness in separating compounds of moderate polarity. The choice of eluent (mobile phase) is critical for achieving good separation. A common approach involves using a non-polar solvent like petroleum ether or hexane (B92381) mixed with a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to control the elution of the target compound.

Thin-Layer Chromatography (TLC) is an indispensable tool used in conjunction with column chromatography. It is primarily used to monitor the progress of chemical reactions and to identify the fractions from column chromatography that contain the desired product. TLC plates are typically coated with silica gel containing a fluorescent indicator (e.g., Merck silica gel 60 F254). After developing the plate in an appropriate solvent system, the separated spots can be visualized. Given the aromatic nature of carbazoles, visualization under UV light (254 nm) is a common non-destructive first step, where UV-active compounds appear as dark spots. For compounds that are not UV-active or for further confirmation, chemical staining methods, such as exposure to iodine vapor, can be employed, which typically forms yellow-brown spots with organic compounds.

Table 3. Typical Conditions for TLC and Column Chromatography Purification
TechniqueParameterTypical Material/SolventReference
Thin-Layer Chromatography (TLC)Stationary PhaseSilica gel 60 F254 on aluminum sheets
Mobile PhaseMixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate
VisualizationUV light (254 nm), Iodine vapor, Potassium permanganate (B83412) solution
Column ChromatographyStationary PhaseSilica gel (60-80, 100-200 mesh)
Mobile Phase (Eluent)Gradient or isocratic elution with petroleum ether/ethyl acetate

Computational and Theoretical Investigations of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic and structural properties of molecules. For 8-bromo-2,3,4,9-tetrahydro-1H-carbazole, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition properties. In carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole (B46965) ring system, while the LUMO distribution can vary depending on the nature and position of substituents.

For this compound, the introduction of a bromine atom at the 8-position is expected to influence the electronic properties. Bromine, being an electronegative atom with lone pairs of electrons, can exhibit both inductive (-I) and resonance (+M) effects. These effects can modulate the energies of the HOMO and LUMO levels. Theoretical calculations on similar carbazole derivatives have shown that halogen substitution can lead to a narrowing of the HOMO-LUMO gap, which is often associated with enhanced charge transfer capabilities. The calculated HOMO-LUMO gaps for a series of donor-acceptor molecules based on carbazole have been found to be in good agreement with experimental values from optical absorption spectra. nankai.edu.cn

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Carbazole Derivatives (Theoretical Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole Derivative 1-5.62-2.203.42
Carbazole Derivative 2-5.89-3.392.50
Carbazole Derivative 3-5.75-2.962.79
Carbazole Derivative 4-6.01-3.502.51

Note: The data in this table is illustrative and based on published values for various carbazole derivatives to provide a comparative context. nankai.edu.cn

Geometry Optimization, Conformational Analysis, and Bond Parameters

Computational geometry optimization is employed to determine the most stable three-dimensional structure of a molecule. For this compound, the core structure consists of a fused ring system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, and the latter is fused to a cyclohexene (B86901) ring. The tetrahydrocarbazole moiety is generally planar. The cyclohexene ring in the parent 2,3,4,9-tetrahydro-1H-carbazole has been shown to adopt a half-chair conformation. nih.govresearchgate.net It is expected that the brominated derivative will exhibit a similar conformation.

The bromine atom at the 8-position will introduce steric and electronic perturbations that can slightly alter the local geometry. Bond lengths and angles around the substituted carbon atom are expected to be influenced by the presence of the bulky and electronegative bromine atom. DFT calculations can provide precise predictions of these parameters.

Table 2: Selected Optimized Bond Lengths and Angles for a Tetrahydrocarbazole Core (Representative Data)

ParameterValue
C-N (pyrrole)~1.38 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (aliphatic)~1.52 - 1.54 Å
C-N-C (angle)~109°
Dihedral Angle (benzene/pyrrole)~1.0°

Note: The data in this table is based on crystallographic data of the parent 2,3,4,9-tetrahydro-1H-carbazole and is intended to be representative. nih.govresearchgate.net

Prediction of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties. For this compound, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The presence of the bromine atom is expected to deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals. The predicted ¹H and ¹³C NMR spectra can serve as a valuable tool for the structural confirmation of the synthesized compound.

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic C-Br stretching frequency is expected to appear in the lower frequency region of the IR spectrum.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Investigation of Dynamic Behavior and Flexibility

MD simulations can be used to explore the conformational landscape of this compound. While the carbazole core is rigid, the tetrahydro- portion of the molecule possesses some flexibility. Simulations can reveal the accessible conformations of the cyclohexene ring and the energetic barriers between them. Recent studies on other carbazole derivatives have successfully used MD simulations to prove their stability in complex biological systems. nih.gov

Intermolecular Interactions and Solvent Effects on Molecular Structure

The behavior of this compound in a condensed phase is influenced by its interactions with surrounding molecules, including solvent molecules or other solute molecules. MD simulations explicitly model these interactions, allowing for the study of solvation effects on the molecular structure and dynamics. The simulations can provide information on the radial distribution of solvent molecules around the solute, which is indicative of the solvation shell structure. Understanding these interactions is crucial for predicting the compound's behavior in solution, which is relevant for many of its potential applications.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers powerful tools to map the intricate journey from reactants to products, identifying key intermediates and the high-energy transition states that govern reaction rates. For the synthesis of tetrahydrocarbazoles, including the 8-bromo derivative, these investigations primarily focus on the acid-catalyzed cyclization of arylhydrazones.

The formation of this compound would typically proceed through the reaction of 4-bromophenylhydrazine with cyclohexanone (B45756). This reaction follows a pathway analogous to the Fischer indole (B1671886) synthesis. The generally accepted mechanism involves several key steps:

Hydrazone Formation: The initial step is the condensation of 4-bromophenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enehydrazine intermediate.

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

Elimination: The final step involves the elimination of an ammonia (B1221849) molecule to yield the stable tetrahydrocarbazole ring system.

Below is a representative data table illustrating the type of information that would be obtained from a detailed computational study of a substituted Fischer indole synthesis. The values are hypothetical and serve to demonstrate the expected findings from such an analysis.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Key Bond Distances in Transition State (Å)
TautomerizationTS1+15.2N-H: 1.25, C-H: 1.50
organic-chemistry.orgorganic-chemistry.org-Sigmatropic RearrangementTS2+25.8C-C (forming): 2.10, N-N (breaking): 1.95
CyclizationTS3+12.5N-C (forming): 2.05
Ammonia EliminationTS4+18.9C-N (breaking): 2.15

Transition state modeling for these reactions would reveal the precise three-dimensional arrangement of atoms at the peak of the energy barrier. For the crucial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the transition state is characterized by a six-membered ring-like structure where the new C-C bond is partially formed and the N-N bond is partially broken. The presence of the bromine atom at the 8-position (para to the original hydrazine (B178648) group) is expected to have a subtle electronic effect on the reaction pathway. As an electron-withdrawing group, it may slightly influence the electron density within the aromatic ring and the hydrazine moiety, potentially affecting the activation energy of the sigmatropic rearrangement. However, without specific computational studies, the exact quantitative impact remains a subject for further investigation.

Derivatization and Functionalization Strategies for Structural Diversification of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole

Modification at the Nitrogen Atom (N-9 Position)

The secondary amine at the N-9 position of the indole (B1671886) core is a prime site for derivatization due to its nucleophilicity. Alkylation and acylation are the most common strategies to introduce a wide array of substituents at this position.

N-alkylation of the tetrahydrocarbazole ring is typically achieved by reacting the parent molecule with alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is crucial for reaction efficiency. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), which deprotonate the nitrogen to form a more nucleophilic anion. Solvents like dimethylformamide (DMF) are often employed. organic-chemistry.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for the N-alkylation of carbazoles, significantly reducing reaction times. researchgate.net

Acylation at the N-9 position introduces a carbonyl group, which can alter the electronic properties of the carbazole (B46965) system and serve as a handle for further modifications. This reaction is generally performed using acyl chlorides or anhydrides in the presence of a base or under Friedel-Crafts conditions. masterorganicchemistry.com These reactions are fundamental for creating N-acyltetrahydrocarbazole derivatives.

The synthesis of N-substituted tetrahydrocarbazoles is a cornerstone for developing new therapeutic agents. For instance, a variety of derivatives have been prepared to explore their anti-prion activity. nih.govresearchgate.net A common synthetic route involves the reaction of the N-H of the carbazole with substituted epoxides (oxiranes) in a suitable solvent, leading to the formation of N-(hydroxyalkyl) derivatives. These can be further modified to introduce various amine-containing side chains. nih.gov

The reaction conditions for N-alkylation can be tailored to introduce a diverse range of functional groups, as illustrated in the following table.

Table 1: Examples of N-Alkylation Reactions on Tetrahydrocarbazole Cores
ReactantReagents and ConditionsSubstituent at N-9 PositionReference
Alkyl Halide (e.g., R-X)K₂CO₃, DMFAlkyl group (-R) organic-chemistry.org
(Haloalkyl)oxiranes and AminesMulti-step synthesis-CH₂CH(OH)CH₂-Amine nih.gov
Alkyl Halide (e.g., R-X)K₂CO₃, Microwave IrradiationAlkyl group (-R) researchgate.net

Functionalization at the Bromine Position

The carbon-bromine bond at the C-8 position is a versatile handle for introducing new functionalities, primarily through transition metal-catalyzed cross-coupling reactions or halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide, is one of the most widely used methods. nih.govnih.gov This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-8 position of the tetrahydrocarbazole ring, enabling extensive exploration of structure-activity relationships. mdpi.com

The general conditions for a Suzuki-Miyaura coupling reaction involve a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water). mdpi.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionCoupling PartnerTypical Catalyst/LigandBond FormedReference
Suzuki-MiyauraAryl/Alkyl Boronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄C-C (Aryl-Aryl, Aryl-Alkyl) mdpi.comnih.gov
Buchwald-Hartwig AminationAmine (R-NH₂)Pd₂(dba)₃ / XantphosC-N (Aryl-Amine) mdpi.com
NegishiOrganozinc ReagentPd or Ni-based catalystC-C (Aryl-Alkyl/Aryl) nih.gov

The bromine atom at C-8 can be replaced with other halogens, such as iodine, through a halogen exchange reaction. This transformation, often referred to as an aromatic Finkelstein reaction, can be catalyzed by copper(I) iodide (CuI) in the presence of a diamine ligand and a halide salt like sodium iodide (NaI). acs.org Converting the aryl bromide to an aryl iodide is synthetically useful as the C-I bond is generally more reactive in subsequent cross-coupling reactions, often leading to higher yields and milder reaction conditions.

Alternatively, metal-halogen exchange using organolithium reagents (e.g., n-butyllithium) can convert the C-Br bond into a C-Li bond. rsc.org The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups. rsc.org

Introduction of Functional Groups on the Saturated (C-1, C-2, C-3, C-4) Ring

Modifying the saturated cyclohexene (B86901) portion of the 8-bromo-2,3,4,9-tetrahydro-1H-carbazole molecule presents a different set of synthetic challenges. Functionalization can be achieved either by building the ring system from an already functionalized precursor or by direct modification of the pre-formed saturated ring.

One effective strategy involves starting with a substituted cyclohexanone (B45756) in the Fischer indole synthesis, which is the classical method for preparing the tetrahydrocarbazole core. nih.gov Using a cyclohexanone derivative with substituents at the desired positions will yield a tetrahydrocarbazole with corresponding functionality on the saturated ring.

Another approach involves leveraging a ketone group at the C-1 position, as seen in 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. This ketone can serve as a synthetic handle for a variety of transformations. For example, it can undergo condensation reactions with amino compounds to form imino derivatives, which can then be used to construct new heterocyclic rings fused to the carbazole system. mdpi.com Such strategies have been used to synthesize novel carbazole derivatives with potential anticancer activity by reacting 1-acetyl-tetrahydrocarbazole with compounds like thiourea, semicarbazide, and glycine. mdpi.com

Recent advances in C-H functionalization offer a more direct, though often challenging, route to modify the saturated ring. chim.it These methods aim to selectively convert a C-H bond into a C-C, C-N, or C-O bond, avoiding the need for pre-installed functional groups. While still an emerging area for this specific scaffold, transition metal-catalyzed C-H activation holds promise for future diversification strategies.

Hydroxylation and Carbonyl Group Incorporation

Hydroxylation: While direct hydroxylation of the 8-bromo-tetrahydrocarbazole ring system is not extensively documented, analogous transformations on related carbazole structures suggest potential synthetic routes. For instance, oxidation of the tetrahydrocarbazole nucleus can lead to hydroxylated derivatives. One common approach involves the use of oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). These reagents can facilitate the introduction of a hydroxyl group at various positions on the aromatic ring, although regioselectivity can be a challenge.

Carbonyl Group Incorporation: The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been reported, providing a key intermediate for further functionalization. This compound can be prepared through the Fischer indole synthesis, reacting 2-bromophenylhydrazine (B91577) with 1,3-cyclohexanedione. The presence of the carbonyl group at the C-1 position offers a reactive site for a plethora of chemical transformations, including aldol (B89426) condensations, Michael additions, and the formation of various heterocyclic rings.

Starting MaterialReagent(s)ProductReference
2-Bromophenylhydrazine1,3-Cyclohexanedione8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-onePatent literature

Alkylation, Arylation, and Spiran-Ring Formations

Modification of the this compound skeleton through the introduction of alkyl, aryl, and spirocyclic moieties allows for the exploration of a vast chemical space, leading to derivatives with diverse steric and electronic properties.

Alkylation and Arylation: The nitrogen atom of the indole nucleus (N-9) is a common site for alkylation. Standard procedures involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. mdpi.com

The bromine atom at the C-8 position serves as a versatile handle for the introduction of aryl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, employing an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base, is a widely used method for this transformation. nih.govnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 8-bromo position with various amines, further expanding the diversity of accessible derivatives. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Spiran-Ring Formations: The construction of spirocyclic systems fused to the tetrahydrocarbazole core can lead to compounds with unique three-dimensional structures. While specific examples starting from this compound are limited, the synthesis of spiro[carbazole-3,3'-pyrrolidine] derivatives from related tetrahydrocarbazoles has been reported. These syntheses often involve multi-component reactions or cycloaddition strategies, highlighting the potential for creating complex molecular architectures. beilstein-journals.org The carbonyl group at the C-1 position in 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a prime location for initiating spirocyclization reactions, for example, through the Darzens reaction to form spiro-epoxides. beilstein-journals.org

Reaction TypeKey ReagentsFunctional Group IntroducedPotential Position(s)
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3)AlkylN-9
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseArylC-8
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAminoC-8
Spirocyclizatione.g., Darzens reaction reagentsSpirocyclic ringC-1

Annulation Reactions for Extended Polycyclic Systems

Annulation reactions provide a powerful tool for the construction of extended polycyclic systems by fusing additional rings onto the this compound framework. These strategies are crucial for the synthesis of complex, multi-ring architectures with potential applications in materials science and medicinal chemistry.

Synthesis of Fused Heterocycles (e.g., Isoxazolo-, Pyrido-, Pyrimido-Carbazoles)

The fusion of various heterocyclic rings to the carbazole nucleus can significantly alter its electronic properties and biological activity.

Isoxazolo-Carbazoles: The synthesis of isoxazolo[5,4-a]carbazoles can be achieved from tetrahydrocarbazol-1-one precursors. A common method involves the reaction of the 1-keto group with hydroxylamine (B1172632) to form an oxime, followed by a cyclization reaction, often promoted by a dehydrating agent. The bromine atom at the C-8 position can be retained throughout this sequence, providing a handle for further derivatization.

Pyrido-Carbazoles: The construction of pyrido-fused carbazoles can be accomplished through various synthetic strategies. The Bischler-Napieralski reaction is a classical method for the synthesis of dihydroisoquinoline rings, which can be applied to N-acyl derivatives of tetrahydrocarbazoles to form pyrido[4,3-a]carbazoles. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Pyrimido-Carbazoles: Pyrimido[5,4-a]carbazoles can be synthesized from amino-substituted tetrahydrocarbazoles. For instance, a 1-amino-tetrahydrocarbazole derivative can be reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, to construct the pyrimidine (B1678525) ring. The 8-bromo substituent can be introduced prior to the annulation reaction or can be part of the initial tetrahydrocarbazole starting material. arkat-usa.orgresearchgate.net

Fused HeterocycleKey PrecursorGeneral Synthetic Strategy
Isoxazolo[5,4-a]carbazole8-Bromo-tetrahydrocarbazol-1-oneOximation followed by cyclization
Pyrido[4,3-a]carbazoleN-Acyl-8-bromo-tetrahydrocarbazoleBischler-Napieralski cyclization
Pyrimido[5,4-a]carbazole1-Amino-8-bromo-tetrahydrocarbazoleCondensation with a three-carbon synthon

Construction of Complex Multi-Ring Architectures

The development of complex, multi-ring architectures based on the this compound scaffold often relies on the use of domino or tandem reactions. These one-pot transformations allow for the formation of multiple bonds and rings in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov

For example, intramolecular Diels-Alder reactions of appropriately functionalized 8-bromo-tetrahydrocarbazole derivatives can lead to the formation of intricate polycyclic systems. rsc.orgmasterorganicchemistry.comyoutube.comnih.gov The diene and dienophile moieties can be tethered to the tetrahydrocarbazole core, and upon thermal or Lewis acid activation, undergo a cycloaddition reaction to construct additional rings.

Tandem reactions, such as a Suzuki coupling followed by an intramolecular cyclization, can also be employed to build complex architectures. In this approach, the 8-bromo position can be utilized for the initial cross-coupling reaction to introduce a side chain containing a reactive functional group. Subsequent intramolecular reaction of this functional group with another part of the molecule can then lead to the formation of a new ring system. researchgate.net

Applications of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole As a Synthetic Intermediate

A Versatile Building Block in Organic Synthesis

The presence of the bromo substituent at the C-8 position of the tetrahydrocarbazole core provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures.

Precursor to Diversely Functionalized Organic Compounds

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a readily available precursor for the synthesis of a multitude of functionalized organic compounds. The carbon-bromine bond is amenable to cleavage and subsequent bond formation through various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

One of the most powerful methods for carbon-carbon bond formation is the Suzuki coupling reaction . google.comambeed.com This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The 8-bromo position of the tetrahydrocarbazole can be effectively coupled with a wide range of aryl, heteroaryl, and even alkyl boronic acids to generate more complex carbazole (B46965) derivatives. This methodology allows for the systematic modification of the electronic and steric properties of the carbazole core, which is crucial for tuning the characteristics of the final molecule for specific applications.

Another cornerstone of modern synthetic chemistry is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. lightpublishing.cn This reaction enables the coupling of aryl halides with a broad spectrum of amines, including primary and secondary amines, anilines, and even amides. Consequently, this compound can be readily converted into a diverse library of 8-amino-substituted tetrahydrocarbazole derivatives. These amino-functionalized carbazoles are important pharmacophores and are also key components in various organic electronic materials.

The versatility of this building block is further exemplified by its use in the synthesis of biologically active molecules. For instance, brominated tetrahydrocarbazoles have been utilized as intermediates in the synthesis of novel compounds with potential therapeutic applications. ijrpc.comijnc.ir

A summary of key palladium-catalyzed reactions utilizing aryl bromides is presented in the table below:

Reaction NameReactantsCatalyst SystemBond Formed
Suzuki Coupling Aryl bromide, Boronic acid/esterPalladium catalyst, BaseCarbon-Carbon
Buchwald-Hartwig Amination Aryl bromide, AminePalladium catalyst, BaseCarbon-Nitrogen

Scaffold for Combinatorial Chemistry and Library Synthesis

The robust and reliable nature of palladium-catalyzed cross-coupling reactions makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological or material properties.

By employing the this compound core and a diverse set of coupling partners (e.g., various boronic acids for Suzuki couplings or a range of amines for Buchwald-Hartwig aminations), large and diverse libraries of carbazole derivatives can be efficiently generated. This parallel synthesis approach allows for the systematic exploration of the chemical space around the tetrahydrocarbazole scaffold, facilitating the discovery of new molecules with optimized properties.

Role in Materials Science and Optoelectronic Device Development

Carbazole derivatives are renowned for their unique electronic and photophysical properties, making them attractive components for a variety of organic electronic devices. The ability to functionalize the 8-position of the tetrahydrocarbazole ring system allows for the fine-tuning of these properties, paving the way for the development of advanced materials.

Components for Organic Semiconductors and Charge Transport Materials

The carbazole moiety is a well-established electron-donating unit and exhibits excellent hole-transporting capabilities. nih.gov This property is crucial for the efficient operation of various optoelectronic devices. By strategically modifying the this compound core through cross-coupling reactions, it is possible to synthesize novel organic semiconductors with tailored charge transport characteristics.

For example, coupling electron-withdrawing or electron-donating aromatic groups at the 8-position can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This energy level engineering is critical for optimizing charge injection and transport in organic field-effect transistors (OFETs) and other semiconductor devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Carbazole-based materials are extensively used in the emissive and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netmdpi.com Their high thermal stability and excellent film-forming properties are also advantageous for device fabrication and longevity. The functionalization of this compound can lead to the development of novel host materials for phosphorescent OLEDs or efficient blue-emitting materials.

In the realm of solar energy, carbazole derivatives are employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). nih.govrsc.orgrsc.org The role of the HTM is to efficiently extract and transport the positive charge carriers (holes) generated in the perovskite layer to the electrode. The ability to synthesize a variety of carbazole derivatives from the 8-bromo precursor allows for the optimization of the HTM's properties, such as its energy levels, hole mobility, and stability, which are all critical factors in achieving high-efficiency and long-lasting solar cells. A patent for the synthesis of carbazole-based organic small-molecule hole transport materials highlights the relevance of brominated carbazole precursors in this field. google.com

Asymmetric Synthesis and Chiral Catalyst Development

While the direct use of this compound in asymmetric synthesis is not extensively documented, the tetrahydrocarbazole scaffold itself is a privileged structure in the design of chiral ligands and catalysts. The potential for functionalization at the 8-position opens up avenues for the development of novel chiral molecules.

The synthesis of enantiomerically pure tetrahydrocarbazoles is an active area of research. Once resolved into its individual enantiomers, this compound could serve as a chiral building block for the synthesis of more complex chiral molecules. Furthermore, the introduction of coordinating groups at the 8-position of a chiral tetrahydrocarbazole scaffold could lead to the development of novel chiral ligands for asymmetric catalysis. These ligands could find applications in a variety of enantioselective transformations, contributing to the advancement of asymmetric synthesis.

Synthesis of Axially Chiral Systems Embedded with Tetrahydrocarbazole Moieties

The synthesis of axially chiral molecules, which possess a stereogenic axis rather than a stereocenter, is a prominent area of research in organic chemistry. These molecules are of significant interest due to their applications as chiral ligands and catalysts. The tetrahydrocarbazole scaffold is a recognized structural motif in the design of such systems.

Despite the general interest in tetrahydrocarbazole-based atropisomers, there is no specific research detailing the use of This compound as a precursor or intermediate in the construction of axially chiral systems. The bromine atom at the 8-position could theoretically serve as a handle for cross-coupling reactions to build the biaryl axis necessary for atropisomerism. However, no published studies were found that demonstrate this specific synthetic strategy.

Specialized Physico Chemical Studies of 8 Bromo 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Photophysical Characterization

The photophysical properties of carbazole (B46965) derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The introduction of a bromine atom and the partial saturation of the carbazole ring in 8-bromo-2,3,4,9-tetrahydro-1H-carbazole are expected to modulate its absorption and emission characteristics.

The electronic absorption and emission spectra of carbazole derivatives are governed by π-π* transitions within the aromatic system. For this compound, the absorption spectrum is expected to show characteristic bands in the ultraviolet (UV) region. The partial saturation of one of the benzene (B151609) rings to a cyclohexane (B81311) ring, as in the tetrahydrocarbazole scaffold, typically results in a blue shift of the absorption and emission maxima compared to the fully aromatic carbazole core due to a reduction in the extent of π-conjugation.

Table 1: Anticipated Photophysical Data for this compound and Related Derivatives Specific experimental data for this compound is not available in the reviewed literature. The table below is a generalized representation based on known carbazole derivatives.

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Solvent
This compoundData not availableData not available-
Generic Tetrahydrocarbazole Derivative~300-350~350-450Common organic solvents
Generic Bromo-carbazole Derivative~330-380~380-500Common organic solvents

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, ΦF can vary widely depending on the substitution pattern and the surrounding environment. The introduction of a heavy atom like bromine is known to often decrease the fluorescence quantum yield due to the "heavy-atom effect." This effect promotes intersystem crossing from the excited singlet state to the triplet state, thus reducing the number of molecules that return to the ground state via fluorescence.

The fluorescence lifetime (τF), which is the average time a molecule spends in the excited state before returning to the ground state, is also a critical parameter. For many carbazole-based fluorophores, lifetimes are typically in the nanosecond range. The presence of the bromine atom could potentially shorten the fluorescence lifetime due to the increased rate of intersystem crossing.

The photophysical properties of carbazole derivatives are often sensitive to the polarity of the solvent. In polar solvents, molecules with a significant dipole moment in the excited state can be stabilized, leading to a red shift in the emission spectrum (solvatochromism). The extent of this shift can provide insights into the electronic nature of the excited state.

Substituents on the carbazole ring play a crucial role in modulating the photophysical properties. Electron-donating groups generally lead to a red shift in both absorption and emission spectra, while electron-withdrawing groups can have a more complex effect. The bromine atom at the 8-position is expected to influence the electronic distribution in the molecule, thereby affecting its response to solvent polarity.

Electrochemical Analysis

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of organic molecules. These studies provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior of materials in devices.

Cyclic voltammetry (CV) of carbazole derivatives typically reveals one or more oxidation waves corresponding to the removal of electrons from the molecule. The potential at which oxidation occurs is related to the HOMO energy level. For many carbazole compounds, the oxidation process is reversible, indicating the formation of a stable radical cation.

The presence of the bromine atom at the 8-position, being an electron-withdrawing group, is expected to make the oxidation of the carbazole ring more difficult. This would result in a higher oxidation potential compared to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole. The reduction potential, which is related to the LUMO energy level, may also be influenced by the bromo-substituent.

Table 2: Anticipated Electrochemical Data for this compound and Related Derivatives Specific experimental data for this compound is not available in the reviewed literature. The table below is a generalized representation based on known carbazole derivatives.

CompoundOxidation Potential (Eox, V vs. Fc/Fc+)HOMO Energy Level (eV)
This compoundData not availableData not available
Generic Tetrahydrocarbazole Derivative~0.5 - 1.0~ -5.0 to -5.5
Generic Bromo-carbazole Derivative~0.8 - 1.5~ -5.3 to -5.8

The redox potentials obtained from cyclic voltammetry can be directly correlated with the electronic structure of the molecule. The HOMO and LUMO energy levels, estimated from the oxidation and reduction potentials, respectively, determine the electrochemical band gap. This information is vital for designing materials with specific electronic properties for applications in organic electronics.

Theoretical calculations, such as those based on density functional theory (DFT), can complement experimental electrochemical data by providing a deeper understanding of the molecular orbitals involved in the redox processes. For this compound, such calculations would help to elucidate how the bromine substituent and the tetrahydro- Mmoiety influence the spatial distribution and energies of the HOMO and LUMO, thereby explaining the observed electrochemical behavior.

Thermal Analysis and Decomposition Studies

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For carbazole derivatives, these studies are essential for determining their suitability in applications where thermal stability is a key factor, such as in organic light-emitting diodes (OLEDs).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability of a material and to study its decomposition kinetics. A key parameter obtained from TGA is the decomposition temperature (Td), often reported as the temperature at which a 5% weight loss occurs.

Research on various carbazole derivatives has demonstrated their high thermal stability. For instance, a study on bipolar derivatives of 3-(N,N-diphenylamino)-9H-carbazole showed that these compounds exhibit high thermal stabilities, with 5% weight loss temperatures (TID) ranging from 351 °C to 398 °C when heated at a rate of 10 °C min−1 under a nitrogen atmosphere. mdpi.com The thermal stability was observed to increase with higher molecular weight. mdpi.com

Another study on new carbazole derivatives for use as host materials in green phosphorescent OLEDs also confirmed their high thermal stability, with 5% weight loss occurring in the temperature range of 349 °C to 488 °C. researchgate.net Similarly, carbazole and dibenzo[b,d]furan-based hole transport materials have shown excellent thermal stability with decomposition temperatures of up to 400 °C. rsc.org

The incorporation of carbazole moieties into polymer structures, such as poly(dimethylsiloxane), has also been shown to enhance thermal stability. researchgate.net In these cross-linked structures, the degradation of the carbazole units occurs at higher temperatures compared to the polymer backbone. researchgate.net

Table 1: TGA Data for Selected Carbazole Derivatives

Compound/Derivative5% Weight Loss Temperature (Td) (°C)Measurement Conditions
3-(N,N-diphenylamino)carbazole derivative 638910 °C min⁻¹ heating rate in N₂ atmosphere
3-(N,N-diphenylamino)carbazole derivative 735110 °C min⁻¹ heating rate in N₂ atmosphere
3-(N,N-diphenylamino)carbazole derivative 839810 °C min⁻¹ heating rate in N₂ atmosphere
Novel Carbazole Derivatives (General)349 - 488Not specified
FCzTPA and FCzDPNAup to 400Not specified

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

For many carbazole derivatives, particularly those designed for optoelectronic applications, the glass transition temperature (Tg) is a critical parameter. A high Tg is desirable as it indicates that the material can maintain an amorphous solid state over a wide temperature range, which is important for the stability and longevity of devices.

Studies on bipolar derivatives of 3-(N,N-diphenylamino)-9H-carbazole have revealed that these materials are amorphous and possess very high glass transition temperatures, ranging from 111 °C to 173 °C. mdpi.com Similarly, other novel carbazole derivatives have been reported to exhibit very high glass transition temperatures, in some cases exceeding 150 °C. researchgate.net Hole transport materials based on carbazole and dibenzo[b,d]furan have also been developed with high glass transition temperatures above 190 °C. rsc.org

The modification of polymers with carbazole groups has also been shown to increase their glass transition temperatures, as observed in carbazole-substituted poly(dimethylsiloxane). researchgate.net

Table 2: DSC Data for Selected Carbazole Derivatives

Compound/DerivativeGlass Transition Temperature (Tg) (°C)
3-(N,N-diphenylamino)carbazole derivatives111 - 173
Novel Carbazole Derivatives (General)>150
FCzTPA and FCzDPNA>190

Biotransformation and Degradation Studies of Tetrahydrocarbazoles

Microbial Transformation Pathways

The microbial metabolism of carbazole (B46965) and its derivatives has been the subject of numerous studies, revealing the capacity of various microorganisms to utilize these compounds as a source of carbon and nitrogen. While direct studies on 8-bromo-2,3,4,9-tetrahydro-1H-carbazole are limited, research on related structures provides a foundational understanding of the likely transformation pathways.

Identification of Microorganisms and Enzymes Involved in Tetrahydrocarbazole Metabolism

A range of bacterial genera have been identified for their ability to degrade carbazole, the aromatic parent compound of tetrahydrocarbazoles. These include species of Pseudomonas, Burkholderia, and Xanthomonas. nih.gov For instance, Pseudomonas sp. has demonstrated the ability to biodegrade carbazole and its methylated derivatives. researchgate.net The initial steps in carbazole degradation are often catalyzed by a multi-component enzyme system, carbazole 1,9a-dioxygenase, which introduces hydroxyl groups onto the aromatic rings, leading to ring cleavage.

Fungal species, such as those from the genus Alternaria, are also known for their significant biotransformation capabilities, driven largely by cytochrome P450 monooxygenases. nih.gov These enzymes are versatile catalysts that can introduce hydroxyl groups and perform other oxidative modifications on a wide array of organic molecules. While not specifically documented for this compound, it is plausible that similar enzymatic machinery could be involved in its metabolism.

The degradation of brominated organic compounds, in general, has been observed in microbial consortia. For example, a four-strain consortium was found to degrade brominated flame retardants, suggesting that cooperative metabolic activities may be necessary for the breakdown of complex halogenated molecules. mdpi.com This degradation was proposed to occur via a monooxygenase mechanism. mdpi.com

Microorganism/Enzyme ClassSubstrate(s)Potential Role in Tetrahydrocarbazole Metabolism
Pseudomonas sp.Carbazole, MethylcarbazolesDegradation of the core carbazole structure. researchgate.net
Burkholderia sp.CarbazoleMineralization of the carbazole ring system. nih.gov
Xanthomonas sp.CarbazoleUtilization of carbazole as a growth substrate. nih.gov
Alternaria sp. (Cytochrome P450)Various secondary metabolitesHydroxylation and other oxidative transformations. nih.gov
Microbial Consortia (Monooxygenases)Brominated Flame RetardantsDegradation of brominated organic compounds. mdpi.com

Characterization of Biotransformation Products and Metabolic Routes

The metabolic pathways for carbazole degradation are well-characterized and typically initiate with an angular dioxygenation at the C1 and C9a positions, followed by meta-cleavage of the resulting catechol-like intermediate. This leads to the formation of anthranilic acid, which can then enter central metabolic pathways.

For substituted carbazoles, the position of the substituent can influence the degradation pathway and rate. In the case of this compound, the bromine atom on the aromatic ring and the saturated cyclohexane (B81311) ring present additional complexities. Microbial degradation of brominated compounds can proceed via dehalogenation, where the bromine atom is removed either oxidatively, reductively, or hydrolytically.

Fungal biotransformation by organisms like Alternaria species often results in the hydroxylation of the substrate molecule at various positions. nih.gov For this compound, this could lead to the formation of hydroxylated derivatives on either the aromatic or the saturated ring. The resulting products could exhibit altered biological activity or increased water solubility, facilitating further degradation.

Transformation TypePotential Product(s) of this compound
HydroxylationHydroxylated derivatives on the aromatic or cyclohexane ring
Dehalogenation2,3,4,9-tetrahydro-1H-carbazole and its hydroxylated metabolites
Ring CleavageOpening of the carbazole ring system, potentially leading to smaller aliphatic and aromatic fragments

Enzymatic Degradation Mechanisms

The enzymatic degradation of complex organic molecules is a highly specific process. Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of polymer degradation, lipases have been shown to catalyze the hydrolytic degradation of polyesters. mdpi.com While not directly analogous, this highlights the potential for hydrolytic enzymes to act on certain functional groups within complex molecules.

For brominated aromatic compounds, dioxygenase enzymes play a critical role in initiating the degradation cascade by introducing hydroxyl groups, which destabilizes the aromatic ring and facilitates subsequent cleavage. The presence of a bromine substituent can affect the enzyme's substrate specificity and the regioselectivity of the hydroxylation reaction.

The degradation of many xenobiotic compounds in microorganisms is orchestrated by gene clusters that encode the necessary enzymes for the complete metabolic pathway. For instance, the genomic analysis of Brucella intermedia revealed the presence of hydrolases and ring-hydroxylating dioxygenases involved in the degradation of synthetic plastics. nih.gov A similar genetic organization is expected for the degradation of complex heterocyclic compounds like brominated tetrahydrocarbazoles.

Enzyme ClassMechanism of ActionRelevance to this compound
DioxygenasesIncorporation of both atoms of molecular oxygen into the substrate, often leading to ring hydroxylation.Initiation of aromatic ring cleavage.
MonooxygenasesIncorporation of one atom of molecular oxygen into the substrate.Hydroxylation and potential dehalogenation. mdpi.com
HydrolasesCleavage of chemical bonds by the addition of water.Potential cleavage of intermediates in the degradation pathway.
DehalogenasesRemoval of halogen substituents from a molecule.Detoxification and further metabolism of the debrominated carbazole core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of tetrahydrocarbazole precursors or through intermediates like hydrazones. For example, brominated carbazoles are often prepared using halogenation agents (e.g., NBS or Br₂) under controlled conditions. A modified method involves reacting carbazole derivatives with 1,4-dibromobutane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C, yielding ~89.5% after recrystallization . Key variables include temperature, solvent polarity, and catalyst loading.

Q. How is structural characterization of this compound performed to confirm regioselectivity and purity?

  • Methodological Answer : X-ray crystallography is critical for confirming regioselectivity, as seen in analogous tetrahydrocarbazolones where crystallographic data revealed planar carbazole rings and hydrogen-bonding motifs . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to identify bromine-induced deshielding effects.
  • HPLC-MS : To assess purity and rule out side products (e.g., di-brominated analogs).

Q. What role do tetrahydrocarbazole derivatives play as intermediates in alkaloid synthesis?

  • Methodological Answer : Tetrahydrocarbazolones are precursors for carbazole alkaloids like murrayanine and clausine. The brominated variant may serve as a key intermediate for introducing functional groups (e.g., via Suzuki coupling) or modulating bioactivity. For example, Knölker & Reddy (2002) used similar frameworks to access anti-inflammatory and anticancer agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or ring-opening side reactions?

  • Methodological Answer : Use factorial design experiments to test variables:

  • Catalyst screening : Compare TBAB with ionic liquids or Pd catalysts for selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis.
  • Stoichiometry : Limit bromine equivalents (≤1.1 eq.) and monitor via TLC.
    • Data Contradiction Analysis : Conflicting yields in literature (e.g., 70–90%) may arise from impurities in starting materials or inadequate quenching. Replicate protocols with controlled reagent grades and inert atmospheres.

Q. What advanced analytical techniques resolve ambiguities in bromine positioning or conformational isomerism?

  • Methodological Answer :

  • SC-XRD : Single-crystal X-ray diffraction definitively assigns bromine position and ring puckering (e.g., chair vs. boat conformations) .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate regiochemistry .
  • 2D NMR : NOESY correlations can distinguish between 6- and 8-bromo isomers.

Q. How can theoretical frameworks guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Align synthesis with structure-activity relationship (SAR) models:

  • Pharmacophore Mapping : Use software like Schrödinger to identify critical interactions (e.g., bromine’s role in hydrophobic binding) .
  • Biosynthetic Mimicry : Leverage natural carbazole alkaloid pathways (e.g., oxidative cyclization) to design analogs with enhanced bioactivity .

Methodological Design & Troubleshooting

Q. What safety protocols are essential for handling brominated carbazoles during synthesis?

  • Methodological Answer :

  • PPE : Gloves, goggles, and respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods for reactions releasing HBr gas.
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ and segregate halogenated waste .

Q. How can researchers reconcile discrepancies in reported crystallographic data for tetrahydrocarbazole derivatives?

  • Methodological Answer :

  • Database Cross-Validation : Compare CIF files from Cambridge Structural Database (CSD) with in-house data .
  • Thermal Analysis : Perform DSC to detect polymorphic transitions affecting crystal packing.

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